molecular formula C6H10O2 B078164 4-Methylpent-2-yne-1,4-diol CAS No. 10605-66-0

4-Methylpent-2-yne-1,4-diol

Cat. No. B078164
CAS RN: 10605-66-0
M. Wt: 114.14 g/mol
InChI Key: OVYWXUZVOLNCBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methylpent-2-yne-1,4-diol involves multiple steps, including the reaction of [Ru3(CO)12] with 4-methylpent-2-yne, leading to a novel alkyne dimerization and dehydrogenation product (Rosenberg et al., 1981). This complex synthesis route highlights the intricacies involved in producing this compound and its derivatives.

Molecular Structure Analysis

The molecular structure of the dimerization and dehydrogenation product of 4-methylpent-2-yne has been elucidated through crystallographic studies. The complex formed exhibits a bent arrangement of three Ru atoms coordinated by eight carbonyls and an organic ligand derived from 4-methylpent-2-yne (Rosenberg et al., 1981). This analysis provides valuable insights into the structural aspects of the compound and its reactivity.

Chemical Reactions and Properties

4-Methylpent-2-yne-1,4-diol undergoes various chemical reactions, including very low-pressure pyrolysis, leading to the formation of methyl-substituted propargyl radicals, showcasing its reactive nature and potential for generating complex molecules (King & Nguyen, 1981).

Physical Properties Analysis

The physical properties of 4-Methylpent-2-yne-1,4-diol derivatives, such as solubility, crystallization behavior, and polymorphism, are influenced by various factors including solvent type and thermal history. These properties are crucial for understanding the material characteristics and for tailoring its applications in different chemical processes (Charlet & Delmas, 1984).

Chemical Properties Analysis

The chemical properties of 4-Methylpent-2-yne-1,4-diol and its derivatives are characterized by their reactivity in various synthesis processes, including copolymerization reactions that demonstrate the compound's utility in creating polymers with specific structural and functional attributes (Kissin et al., 1972).

Scientific Research Applications

  • Cluster Formation and Alkyne Dimerization

    The compound reacts with dodecacarbonyltriruthenium to yield a product resulting from a unique type of dimerization and dehydrogenation of an internal alkyne. This reaction leads to the formation of an open cluster with a metallocyclopentadiene ring structure, demonstrating its utility in synthesizing complex molecular structures (Rosenberg et al., 1981).

  • Pyrolysis Studies

    In very-low pressure pyrolysis studies, 4-methylpent-2-yne demonstrated the primary reaction of CC bond fission adjacent to the acetylenic group, leading to the production of methyl-substituted propargyl radicals. This study is significant for understanding the chemical kinetics and decomposition mechanisms of alkynes (King & Nguyen, 1981).

  • Stereoselective Synthesis

    The compound has been used in the stereoselective construction of tricyclic dioxadienones, a key framework in the synthesis of cadlinolides. This indicates its role in complex organic synthesis and the construction of intricate molecular architectures (Hoffmann et al., 1993).

  • Oxidative Carbonylation

    4-Methylpent-2-yne-1,4-diol derivatives have been efficiently converted into furan-3-carboxylic esters through PdI(2)/KI-catalyzed direct oxidative carbonylation. This transformation demonstrates its potential in synthesizing high-value chemical compounds (Gabriele et al., 2012).

  • Anti-Cancer Activity

    A derivative, 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane, was synthesized and shown to inhibit cancer cell proliferation and induce apoptosis, highlighting a potential application in cancer research (Ji, Ren, & Xu, 2010).

Safety And Hazards

4-Methylpent-2-yne-1,4-diol is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-methylpent-2-yne-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-6(2,8)4-3-5-7/h7-8H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYWXUZVOLNCBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147489
Record name 4-Methylpent-2-yne-1,4-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpent-2-yne-1,4-diol

CAS RN

10605-66-0
Record name 4-Methyl-2-pentyne-1,4-diol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylpent-2-yne-1,4-diol
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Record name 4-Methylpent-2-yne-1,4-diol
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Record name 4-methylpent-2-yne-1,4-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.111
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHYLPENT-2-YNE-1,4-DIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Pawliczek, PG Jones, DB Werz - European Journal of …, 2015 - Wiley Online Library
Enynes substituted with a tertiary hydroxyl group attached to one of the alkyne units react with iodobenzenes in a Pd‐catalyzed domino reaction. The cascade consists of an …
F Chen, Y Xia, R Lin, Y Gao, P Xu, Y Zhao - Organic letters, 2019 - ACS Publications
The first facile and efficient Cu-catalyzed direct coupling of unprotected propargylic diols with H-phosphine oxides was developed, providing a practical approach to access structurally …
Number of citations: 20 pubs.acs.org
OS Galkina, G Maas, LL Rodina, VA Nikolaev - Synthesis, 2015 - thieme-connect.com
Eco-friendly routes to 2,2,5,5-tetrasubstituted 4-diazodihydrofuran-3(2H)-ones were developed. In this manner, useful precursors to oxetane derivatives, potential NSAIDs, and other …
Number of citations: 5 www.thieme-connect.com
DD Martín, IS Marcos, P Basabe, RE Romero… - …, 2001 - thieme-connect.com
A new entry to the synthesis of 3-hydroxy-2, 2, 6, 6-tetrasubstituted tetrahydropyrans has been achieved, avoiding problems encountered in the use of double bond assisted endo-tet …
Number of citations: 23 www.thieme-connect.com

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